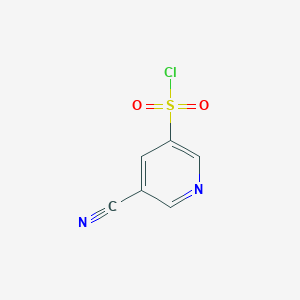

5-Cyanopyridine-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyanopyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-1-5(2-8)3-9-4-6/h1,3-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNCBFTUKKMELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060804-15-0 | |

| Record name | 5-cyanopyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 5 Cyanopyridine 3 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Group

The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which are electron-withdrawing. This electronic arrangement significantly polarizes the sulfur-chlorine bond, making the sulfur atom highly electron-deficient and thus susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, which further facilitates nucleophilic substitution reactions at the sulfur center. google.com This inherent reactivity is characteristic of sulfonyl chlorides and is central to their utility in organic synthesis for creating sulfonamides and sulfonate esters. google.comCurrent time information in Bangalore, IN.

The principal reaction pathway for the sulfonyl chloride group in 5-Cyanopyridine-3-sulfonyl chloride involves nucleophilic substitution, where a nucleophile displaces the chloride ion. This reaction is fundamental to the formation of various sulfur-containing derivatives. google.comambeed.com

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding sulfonamides. This reaction, a cornerstone of medicinal chemistry, proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. The subsequent loss of a proton from the nitrogen and the elimination of the chloride ion yields the stable sulfonamide linkage. Typically, this reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.

For instance, the reaction of the closely related pyridine-3-sulfonyl chloride with ammonia (B1221849) in dichloromethane (B109758) furnishes pyridine-3-sulfonamide (B1584339) in high yield. It is expected that this compound would react in a similar manner with a range of amines to produce N-substituted 5-cyanopyridine-3-sulfonamides.

Table 1: Representative Reactions for the Formation of Sulfonamides from Analogous Pyridine Sulfonyl Chlorides This table illustrates the expected reactivity of this compound based on reactions of analogous compounds.

| Sulfonyl Chloride Reactant | Amine Nucleophile | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine-3-sulfonyl chloride | Ammonia | Dichloromethane | Pyridine-3-sulfonamide | 91% | |

| Benzenesulfonyl chloride | Methanamine | - | N-Methylbenzenesulfonamide | - | |

| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine / Dichloromethane | N-Benzyl-p-toluenesulfonamide | 62% | |

| 4-Chloropyridine-3-sulfonyl chloride | Various Amines | - | 4-Substituted Pyridine-3-sulfonamides | - |

The versatility of the sulfonyl chloride group extends to reactions with a wide array of nucleophiles beyond simple amines. Primary and secondary amines, both aliphatic and aromatic, readily participate in sulfonamide bond formation. Tertiary amines can also react with certain sulfonyl chlorides, leading to different products, such as sulfonylethenamines through an oxidative pathway, as observed with 2-aminopyridine-3-sulfonyl chlorides. Current time information in Bangalore, IN.

Other significant nucleophiles include thiols (R-SH), which react to form thiosulfonate esters (R-SO₂-S-R'), and water, which leads to hydrolysis to the corresponding sulfonic acid (5-cyanopyridine-3-sulfonic acid). The sulfonyl chloride group is generally susceptible to attack by various nucleophiles, making it a versatile handle for introducing the 5-cyanopyridin-3-ylsulfonyl moiety into different molecular scaffolds. google.com

When this compound is treated with an alcohol (R-OH) in the presence of a non-nucleophilic base like pyridine, a sulfonate ester (R-O-SO₂-Ar) is formed. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom, followed by deprotonation by the base and expulsion of the chloride leaving group.

Sulfonate esters are themselves valuable synthetic intermediates because the sulfonate group is an excellent leaving group, often compared to halides in its reactivity in subsequent substitution reactions. This two-step process of converting an alcohol into a sulfonate ester is a common strategy for "activating" the alcohol's hydroxyl group for further transformations.

Table 2: Representative Reactions for the Formation of Sulfonate Esters This table illustrates the expected reactivity of this compound based on general reactions of sulfonyl chlorides.

| Sulfonyl Chloride Reactant | Alcohol Nucleophile | Base | Product | Reference |

|---|---|---|---|---|

| Methanesulfonyl chloride | Ethanol | Pyridine | Ethyl methanesulfonate | |

| p-Toluenesulfonyl chloride | Generic Alcohol (R-OH) | Pyridine | Alkyl p-toluenesulfonate | |

| Generic Sulfonyl Chloride (R'-SO₂Cl) | Generic Alcohol (R-OH) | Pyridine | Alkyl Sulfonate (R-OSO₂R') |

Nucleophilic Substitution Reactions at the Sulfur Center

Transformations Involving the Nitrile (Cyano) Group

The nitrile group (-C≡N) on the pyridine ring offers additional pathways for chemical modification, distinct from the reactivity of the sulfonyl chloride group. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles, while the nitrogen atom possesses a lone pair of electrons.

The nitrile group of this compound can undergo hydrolysis under acidic or basic conditions to yield either a carboxylic acid or a carboxamide. This transformation is well-documented for the parent compound, 3-cyanopyridine (B1664610). google.com

Under basic conditions, typically using an alkali metal hydroxide (B78521) like sodium hydroxide, the nitrile group can be partially hydrolyzed to a primary amide. In the context of this compound, this would yield 5-(aminocarbonyl)pyridine-3-sulfonyl chloride (or the corresponding sulfonic acid/sulfonate if the sulfonyl chloride group also reacts). More vigorous or prolonged heating under basic or acidic conditions leads to complete hydrolysis, converting the nitrile group into a carboxylic acid, which would result in the formation of 5-carboxypyridine-3-sulfonic acid.

The selective hydrolysis to the amide is a particularly useful industrial process for producing nicotinamide (B372718) (niacinamide) from 3-cyanopyridine. google.com Kinetic studies on the hydrolysis of 3-cyanopyridine show that it is a consecutive first-order reaction, where the nitrile is first converted to the amide, which is then subsequently hydrolyzed to the carboxylic acid. The reaction conditions, such as temperature, pressure, and catalyst concentration, can be tuned to favor the formation of either the amide or the carboxylic acid.

Table 3: Hydrolysis and Amidation of the Nitrile Group in Analogous Cyanopyridines This table illustrates the expected reactivity of the nitrile group in this compound based on reactions of 3-cyanopyridine.

| Reactant | Reagents/Conditions | Major Product | Product Type | Reference |

|---|---|---|---|---|

| 3-Cyanopyridine | NaOH (catalytic), 120-170 °C | Nicotinamide | Amide | |

| 3-Cyanopyridine | Aqueous Ammonia, 200-260 °C | Nicotinamide | Amide | google.com |

| 3-Cyanopyridine | High-Temperature Water (483-523 K) | Nicotinamide or Nicotinic Acid | Amide or Carboxylic Acid | |

| 3-Cyanopyridine | NaOH (stoichiometric), 50-80 °C | Nicotinic Acid (as salt) | Carboxylic Acid |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group, with its carbon-nitrogen triple bond, can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles to form five-membered heterocycles. A common example of this type of reaction is the formation of tetrazoles through the reaction of nitriles with azides. This transformation is often catalyzed by Lewis or Brønsted acids, which activate the nitrile group towards nucleophilic attack by the azide (B81097). nih.govacs.orgorganic-chemistry.orgacs.orgnih.gov

While specific examples of this compound undergoing cycloaddition reactions are not extensively documented in the literature, the general mechanism involves the coordination of a catalyst to the nitrile nitrogen, enhancing its electrophilicity. The azide then adds to the nitrile carbon, followed by cyclization to form the tetrazole ring. nih.govacs.org The reaction can be promoted by various catalysts, including metal salts like cobalt(II) complexes, and can proceed under homogeneous conditions. nih.gov In some cases, the reaction can be carried out under microwave irradiation to accelerate the formation of the tetrazole product. organic-chemistry.org

The electronic properties of the nitrile play a crucial role in the facility of the cycloaddition. Electron-withdrawing groups on the nitrile-containing substrate generally enhance the rate of reaction. acs.orgacs.org Given the presence of the strongly electron-withdrawing sulfonyl chloride group on the pyridine ring, this compound is expected to be a reactive substrate in such cycloadditions.

Table 1: Representative Examples of [3+2] Cycloaddition of Nitriles with Azides

| Nitrile Substrate | Azide Source | Catalyst/Conditions | Product | Reference(s) |

| Aryl Nitrile | NaN₃ | Co(II) complex, Methanol, Reflux | 5-Aryl-1H-tetrazole | nih.gov |

| Organic Nitrile | NaN₃ | N-Methyl-2-pyrrolidone (NMP), TMSCl, Microwave | 5-Substituted-1H-tetrazole | acs.org |

| Aryl and Vinyl Nitriles | NaN₃ | Flash heating | Aryl and Vinyl Tetrazoles | organic-chemistry.org |

| Nitrile | NaN₃ | Zn or Al salts | 5-Substituted-1H-tetrazole | organic-chemistry.orgnih.gov |

This table presents generalized examples from the literature on substrates similar to this compound.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the presence of the nitrogen heteroatom and the two strongly electron-withdrawing substituents (cyano and sulfonyl chloride). This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack and directing functionalization to specific positions.

The functionalization of the pyridine ring can be achieved through various strategies, including directed ortho-metalation (DoM) and C-H functionalization reactions. In DoM, a directing group guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. wikipedia.orgbaranlab.orgharvard.edu For cyanopyridines, the cyano group itself can act as a directing group, facilitating lithiation at the ortho position. acs.org The electron-withdrawing nature of the cyano and sulfonyl chloride groups in this compound would likely influence the acidity of the ring protons, potentially facilitating selective deprotonation and subsequent functionalization.

Transition metal-catalyzed C-H functionalization offers another powerful avenue for modifying the pyridine ring without the need for pre-functionalized substrates. rsc.orgbeilstein-journals.orgnih.gov These reactions often employ palladium, rhodium, or iridium catalysts to activate C-H bonds and forge new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net The regioselectivity of these reactions is influenced by steric and electronic factors, with electron-deficient pyridines often showing distinct reactivity patterns. rsc.orgbeilstein-journals.org For instance, the presence of electron-withdrawing groups can direct functionalization to specific positions of the pyridine ring. acs.org

While the sulfonyl chloride group is a reactive handle for cross-coupling, the pyridine ring itself can participate in such reactions, typically through the introduction of a leaving group like a halogen or triflate. However, direct C-H activation and subsequent cross-coupling are also becoming increasingly prevalent.

Should a halogen be introduced onto the pyridine ring of this compound, it would open up possibilities for a variety of well-established cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide/triflate with an organoboron reagent. acs.orgsigmaaldrich.com It is a versatile method for forming C-C bonds. The reactivity of halopyridines in Suzuki coupling is well-documented, and the presence of the electron-withdrawing cyano and sulfonyl chloride groups would likely enhance the reactivity of a halo-substituted this compound towards oxidative addition to the palladium catalyst. cdnsciencepub.comresearchgate.net Pyridine-2-sulfonyl fluorides have also been shown to be effective coupling partners in Suzuki-Miyaura reactions. cdnsciencepub.com

Heck-Mizoroki Reaction: This reaction couples an aryl or vinyl halide/triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Arylsulfonyl chlorides can also serve as aryl sources in Heck-type reactions. rsc.orgrsc.org This suggests that this compound could potentially undergo desulfinative Heck coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide/triflate and an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction is a powerful tool for the synthesis of arylamines and has been successfully applied to a wide range of substrates, including heteroaryl halides. The use of specialized phosphine (B1218219) ligands is often crucial for achieving high efficiency. wikipedia.org

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions on a Functionalized Pyridine Ring

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Product Type | Reference(s) |

| Suzuki-Miyaura | Halopyridine + Boronic Acid/Ester | Pd catalyst (e.g., Pd(dppf)Cl₂) | Biaryl | cdnsciencepub.comresearchgate.net |

| Heck-Mizoroki | Halopyridine + Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Halopyridine + Amine | Pd catalyst + Phosphine Ligand | Arylamine | wikipedia.orgorganic-chemistry.org |

This table illustrates potential reactions based on the general reactivity of the pyridine ring and its derivatives.

Cascade and Multicomponent Reactions Featuring this compound

The multiple reactive sites in this compound make it a potentially valuable component in cascade and multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a complex product, offering high atom and step economy. scielo.brresearchgate.netresearchgate.netmdpi.comtandfonline.com Cyanopyridine derivatives are known to participate in various MCRs to generate structurally diverse heterocyclic libraries. scielo.brresearchgate.netresearchgate.netmdpi.comtandfonline.com

For instance, 2-amino-3-cyanopyridine (B104079) derivatives can be synthesized through four-component reactions of ketones, aldehydes, malononitrile, and ammonium (B1175870) acetate. scielo.brresearchgate.netmdpi.comtandfonline.com The sulfonyl chloride group in this compound could be envisioned to react in a subsequent step or be incorporated into the initial MCR design.

Cascade reactions, where the product of one reaction becomes the substrate for the next in a single pot, could also be designed around this compound. For example, a reaction at the sulfonyl chloride moiety could trigger a subsequent cyclization involving the nitrile group or a reaction at the pyridine ring. Copper-catalyzed cascade reactions involving sulfonyl chlorides and alkynes have been reported for the synthesis of sulfonylated benzothiophenes. rsc.org Similar strategies could potentially be adapted for this compound.

Stereochemical Considerations in this compound Transformations

When reactions involving this compound lead to the formation of new chiral centers, stereochemical control becomes an important consideration. This is particularly relevant in the synthesis of biologically active molecules, where a specific stereoisomer is often responsible for the desired activity.

The development of stereoselective reactions for the synthesis of chiral pyridine and related heterocyclic derivatives is an active area of research. mdpi.comacs.orgrsc.orgmetu.edu.tracs.org This includes catalytic asymmetric dearomatization of pyridines to produce chiral dihydropyridines and piperidines, as well as stereoselective additions to N-activated pyridines. mdpi.comacs.org

In the context of this compound, any transformation that introduces a new stereocenter, for example, through addition to the pyridine ring or reaction at a prochiral center introduced through prior modification, would require careful consideration of stereocontrol. The use of chiral catalysts, auxiliaries, or reagents would be necessary to achieve high levels of enantioselectivity or diastereoselectivity. For instance, in a potential reduction of the pyridine ring, the existing substituents could influence the facial selectivity of hydride attack, leading to a diastereomeric mixture of products unless guided by a chiral catalyst. Similarly, if the nitrile group were to be involved in a reaction that generates a stereocenter, the principles of asymmetric synthesis would need to be applied to control the outcome.

Derivatization Strategies and Complex Molecule Construction Via 5 Cyanopyridine 3 Sulfonyl Chloride

Synthesis of Substituted Pyridine (B92270) Derivatives

The sulfonyl chloride moiety of 5-cyanopyridine-3-sulfonyl chloride is a highly reactive functional group that readily participates in nucleophilic substitution reactions. This reactivity is the cornerstone for the synthesis of a diverse range of substituted pyridine derivatives.

One of the most common applications is the synthesis of sulfonamides. By reacting this compound with various primary and secondary amines, a library of 5-cyano-3-pyridinesulfonamides can be generated. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides can serve as crucial intermediates for further functionalization or as the final target molecules themselves.

For instance, novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas with potential anticancer activity have been synthesized starting from 4-substituted pyridine-3-sulfonamides. mdpi.com These sulfonamides were prepared through established methods, and a novel compound, 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide, was synthesized via aromatic nucleophilic substitution of the chlorine atom of a precursor with 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) under elevated pressure and temperature. mdpi.com The subsequent reaction of these primary sulfonamides with aryl isocyanates in the presence of anhydrous potassium carbonate afforded the desired diarylsulfonylurea products. mdpi.com

The diazotization of substituted 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group in the resulting diazonium chlorides is another method to produce pyridine-3-sulfonyl chlorides. researchgate.net These can then be converted to the corresponding pyridine-3-sulfonic acids and sulfonamides. researchgate.net

The following table provides examples of substituted pyridine derivatives synthesized from precursors related to this compound:

| Starting Material Precursor | Reagent | Product | Application |

| 4-substituted pyridine-3-sulfonamides | Aryl isocyanates | 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas | Potential Anticancer Agents mdpi.com |

| 3-Aminopyridines | Diazotization, SO2/CuCl2 | Pyridine-3-sulfonyl chlorides | Intermediates for Sulfonic Acids and Sulfonamides researchgate.net |

| 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine | Various nucleophiles | 2,3,5-Trisubstituted Pyridines | Versatile Building Blocks nih.gov |

Construction of Fused Heterocyclic Systems

The strategic placement of reactive functional groups in this compound and its derivatives facilitates the construction of more complex, fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Pyridine-Fused Heterocycles (e.g., Pyridopyrimidines, Pyridothiazines)

The cyanopyridine moiety is a key precursor for the synthesis of pyridopyrimidines. For example, new series of pyrido[2,3-d]pyrimidines have been synthesized starting from nicotinamide (B372718) derivatives. rsc.org The process involves the cyclization of an N-cyclohexyl derivative with cyanoacetamide to form an o-aminonicotinonitrile, which is then subjected to acylation or thioacylation followed by intramolecular heterocyclization to yield the desired pyridopyrimidines. rsc.org

In another approach, the synthesis of tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivatives was achieved through the cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles with formic acid and sulfuric acid. nih.gov The 2-methyl analogs were obtained by reacting the dicarbonitriles with acetic anhydride. nih.gov

The synthesis of pyridothiazines can also be envisioned, although specific examples starting directly from this compound are less common in the provided literature. However, the general reactivity of the sulfonyl chloride with bifunctional nucleophiles containing both an amine and a thiol group could provide a direct route to such fused systems.

The following table summarizes the synthesis of some pyridine-fused heterocycles:

| Precursor | Reagents | Fused Heterocycle |

| N-cyclohexyl derivative, cyanoacetamide | Acylation/Thioacylation | Pyrido[2,3-d]pyrimidine rsc.org |

| 2-Oxo-pyridine-3,5-dicarbonitriles | Formic acid, H2SO4 | Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione nih.gov |

| 2-Oxo-pyridine-3,5-dicarbonitriles | Acetic anhydride | 2-Methyl-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione nih.gov |

Multicyclic Scaffolds Incorporating the 5-Cyanopyridine Moiety

The versatility of the 5-cyanopyridine core allows for its incorporation into a variety of multicyclic systems. The cyano group can be transformed into other functional groups, such as amines or carboxylic acids, which can then participate in further cyclization reactions. For instance, the reduction of the cyano group to an aminomethyl group provides a nucleophilic handle for subsequent ring-forming reactions.

Research has shown the synthesis of pyridopyrazolopyrimidines and pyridopyrazolotriazines from 3-cyano-4,6-dimethyl-2-pyridone, highlighting the utility of the cyanopyridine scaffold in creating complex heterocyclic systems with potential anticancer activity. benthamdirect.com Similarly, the synthesis of pyrido[2′,3′:4,5]pyrimido[2,1-b] benthamdirect.comCurrent time information in Bangalore, IN.researchgate.netthiadiazinones has been achieved through the aminomethylation of a pyridopyrimidinethione. researchgate.net

Isosteric Replacements and Bioisosteric Design Leveraging this compound Derived Structures

Bioisosterism, the principle of replacing a functional group with another that has similar physical and chemical properties to produce a compound with similar biological activity, is a cornerstone of modern drug design. The 5-cyanopyridine moiety and its derivatives are well-suited for this purpose.

The pyridine ring itself is a well-known bioisostere of a phenyl ring, offering the advantage of a hydrogen bond acceptor at the nitrogen atom, which can lead to improved solubility and pharmacokinetic properties. The cyano group can act as a bioisosteric replacement for other functional groups, such as a carbonyl group or a halogen atom.

For example, in the design of EGFR inhibitors, 4-substituted pyridopyrimidine derivatives were synthesized starting from 2-amino-6-(4-methoxyphenyl)-4-(4-(substituted)phenyl)nicotinonitrile. nih.gov The strategic modifications and substitutions on the pyridine and pyrimidine (B1678525) rings are a clear application of bioisosteric principles to optimize target binding and biological activity. nih.gov The concept of bioisosterism allows for the fine-tuning of a molecule's properties to enhance efficacy and reduce side effects. drugdesign.orgu-tokyo.ac.jp

Regioselective and Chemoselective Transformations in Complex Environments

The presence of multiple reactive sites in this compound and its derivatives necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations, especially in the context of complex molecule synthesis.

The sulfonyl chloride is the most electrophilic site and will typically react first with nucleophiles under mild conditions. The cyano group is generally less reactive but can be hydrolyzed, reduced, or participate in cycloaddition reactions under more forcing conditions. The pyridine ring itself can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups, or electrophilic substitution on the nitrogen atom.

For instance, the synthesis of 2,3,5-trisubstituted pyridines can be achieved with high regioselectivity starting from 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine. nih.gov This highlights the ability to selectively functionalize different positions of the pyridine ring by leveraging the distinct reactivity of the substituents.

The chemoselective reactivity of related heterocyclic systems, such as cyanuric chloride, has been studied in detail, where sequential nucleophilic substitutions can be achieved by controlling the reaction temperature. researchgate.net Similar principles can be applied to the derivatization of this compound, allowing for a stepwise and controlled construction of complex molecules. The ability to perform selective transformations in the presence of multiple functional groups is a critical aspect of modern synthetic chemistry and is essential for the efficient synthesis of target molecules.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

The conversion of 5-cyanopyridine-3-sulfonyl chloride into its various derivatives, such as sulfonamides, necessitates rigorous structural confirmation. Spectroscopic techniques are indispensable tools in this endeavor, offering detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 5-cyanopyridine derivatives. ¹H and ¹³C NMR provide critical information about the hydrogen and carbon skeletons of the molecule, respectively. nih.gov

In ¹H NMR spectra of cyanopyridine derivatives, the chemical shifts, splitting patterns (singlet, doublet, triplet, multiplet), and integration values of the signals reveal the number and connectivity of protons. rsc.orgresearchgate.net For instance, the aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7-9 ppm), and their specific coupling patterns help to ascertain the substitution pattern. chemicalbook.comchemicalbook.comchemicalbook.com The protons of any substituent groups, such as those on an amine in a sulfonamide derivative, will have characteristic chemical shifts. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. The chemical shift of each carbon atom is indicative of its electronic environment. The carbon atom of the cyano group (C≡N) has a characteristic signal in the range of δ 115-125 ppm. nih.govaun.edu.eg Carbons within the pyridine ring and any attached functional groups also exhibit distinct resonances that aid in the complete structural assignment. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, further solidifying the structural elucidation. acs.org These advanced methods are particularly useful for complex derivatives where one-dimensional spectra may be ambiguous.

Table 1: Representative ¹H NMR Spectral Data for Cyanopyridine Derivatives

| Compound Type | Proton | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| 2-amino-5-cyanopyridine | Aromatic | 7.0-8.7 | m |

| Amino | 4.5-8.3 (D₂O exchangeable) | s | |

| 3-cyanopyridine (B1664610) | Aromatic | 7.8-9.3 | m |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the pyridine ring. Data compiled from various sources. chemicalbook.comchemicalbook.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of 5-cyanopyridine derivatives and for gaining structural information through fragmentation analysis. researchgate.net Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used. core.ac.uknih.gov

The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound, confirming its elemental composition. biosynth.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. The cleavage of bonds within the molecule generates characteristic fragment ions. For sulfonamide derivatives, common fragmentation pathways involve the loss of SO₂ and cleavage of the sulfonamide bond. nih.gov The fragmentation of the pyridine ring and any substituents also contributes to the unique mass spectrum of each derivative. core.ac.uknih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov Derivatives of this compound exhibit characteristic absorption bands corresponding to their specific functional groups.

The cyano group (C≡N) shows a sharp and intense absorption band in the region of 2200-2240 cm⁻¹. researchgate.netnih.gov The sulfonyl chloride group (-SO₂Cl) has characteristic asymmetric and symmetric stretching vibrations around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively. When the sulfonyl chloride is converted to a sulfonamide (-SO₂NH-), these stretching frequencies shift, and the N-H stretching of the sulfonamide group appears in the region of 3200-3400 cm⁻¹. jst.go.jpnih.govmendeley.com The pyridine ring itself displays several characteristic C-H and C=N stretching and bending vibrations. researchgate.netnih.gov

Table 2: Key IR Absorption Frequencies for 5-Cyanopyridine Derivatives

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | 2200 - 2240 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1330 - 1370 |

| Sulfonyl (S=O) | Symmetric Stretching | 1140 - 1180 |

| Sulfonamide (N-H) | Stretching | 3200 - 3400 |

Note: The precise wavenumbers can be influenced by the molecular structure and physical state of the sample. Data compiled from multiple spectroscopic studies. nih.govresearchgate.netnih.gov

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final products.

Gas Chromatography (GC) for Volatile Byproducts and Purity

Gas chromatography (GC) is a valuable tool for analyzing volatile compounds. acs.org In the context of reactions involving this compound, GC can be used to detect and quantify volatile starting materials, intermediates, and byproducts. google.com The purity of the sulfonyl chloride itself can be assessed by GC, often after derivatization to a more thermally stable compound to prevent degradation in the injector port. sigmaaldrich.compatsnap.com

GC coupled with a mass spectrometer (GC-MS) provides a powerful combination for both separation and identification of components in a mixture. rsc.orgcore.ac.uknih.govresearchgate.net This is particularly useful for identifying unexpected byproducts that may form during a reaction.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Purification

High-performance liquid chromatography (HPLC) is a widely used technique for monitoring the progress of reactions involving this compound and for the purification of its derivatives. sigmaaldrich.com By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, the consumption of starting materials and the formation of products can be tracked.

A patent describes an HPLC method for determining the content of pyridine-3-sulfonyl chloride using a C18 column and a mobile phase consisting of a tetrabutylammonium (B224687) hydroxide (B78521) phosphate (B84403) buffer and acetonitrile. patsnap.com This method allows for the separation of the target compound from its impurities. HPLC is also extensively used for the purification of the final products on both analytical and preparative scales, ensuring that the isolated compounds meet the required purity specifications for their intended applications.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 5-Cyanopyridine-3-sulfonamide (B1382534) |

| Pyridine-3-sulfonic acid |

| Pyridine-3-sulfonyl chloride |

| 2-amino-5-cyanopyridine |

| 3-cyanopyridine |

| 5-chloropyridine-3-sulfonyl chloride |

| Acetonitrile |

| Ammonia (B1221849) |

| Carbon |

| Chlorine |

| Chlorosulfonic acid |

| Dichloromethane (B109758) |

| Hydrogen |

| Nitrogen |

| Oxygen |

| Phosphorus oxychloride |

| Phosphorus pentachloride |

| Potassium dihydrogen phosphate |

| Sulfur |

| Tetrabutylammonium hydroxide |

Crystallographic Techniques for Solid-State Structure Determination (e.g., X-ray Diffraction)

The precise three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding a compound's physical and chemical properties. For this compound, X-ray diffraction would be the definitive technique to elucidate its crystal structure. This method involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the determination of bond lengths, bond angles, and intermolecular interactions.

As of the latest available research, specific crystallographic data from single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible databases. Such a study would provide invaluable insights into its molecular geometry and packing in the solid state.

For illustrative purposes, the type of data that would be obtained from such an analysis is presented in the hypothetical table below. This table showcases the typical parameters determined in a crystallographic study and should not be considered as experimental data for this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 975 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor (%) | 4.5 |

Theoretical and Computational Investigations of 5 Cyanopyridine 3 Sulfonyl Chloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 5-cyanopyridine-3-sulfonyl chloride, these methods can offer profound insights into its chemical behavior.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a robust method for investigating the geometries, electronic properties, and reaction mechanisms of organic molecules. nih.gov For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), could be used to model its reactions. nih.gov

A primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. DFT could be used to model the reaction pathway of this compound with various nucleophiles (e.g., amines, alcohols). This would involve calculating the energies of the reactants, transition states, and products to determine the reaction's thermodynamic and kinetic feasibility. The strong electron-withdrawing nature of the cyano group and the pyridine (B92270) ring is expected to enhance the electrophilicity of the sulfonyl chloride group, making it more susceptible to nucleophilic attack.

A hypothetical reaction energy profile for the reaction of this compound with a generic amine (R-NH2) could be calculated, yielding key energetic parameters as shown in the table below.

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Ea (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. | 10 - 15 |

| ΔErxn (Reaction Energy) | The overall energy change of the reaction, indicating if it is exothermic or endothermic. | -20 to -30 |

| Transition State Geometry | The molecular structure at the highest point of the energy profile, showing bond formation and breaking. | Trigonal bipyramidal intermediate around the sulfur atom. |

Note: These values are hypothetical and would need to be confirmed by specific DFT calculations.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. For this compound, the distribution and energies of these orbitals would dictate its reactivity.

The LUMO is expected to be localized primarily on the sulfonyl chloride group, specifically on the sulfur-chlorine bond's antibonding orbital (σ* S-Cl), as well as on the π-system of the cyanopyridine ring. This indicates that the primary site for nucleophilic attack would be the sulfur atom. The HOMO would likely be distributed over the pyridine ring and the cyano group.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. DFT calculations could provide the energies of these frontier orbitals.

| Orbital | Description | Predicted Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -8.0 to -9.0 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 6.0 to 7.0 |

Note: These values are estimations based on similar molecules and would require specific calculations for confirmation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and how it interacts with other molecules, such as solvents or reactants. mdpi.com Using a force field like the General Amber Force Field (GAFF), MD simulations in a solvent box (e.g., water or an organic solvent) would reveal the preferred conformations and intermolecular interactions. rsc.org

The primary conformational flexibility in this compound would arise from the rotation around the C-S bond. MD simulations would show the potential energy surface associated with this rotation and identify the most stable conformers.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. The nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors. mdpi.comresearchgate.net The sulfonyl group's oxygen atoms can also participate in hydrogen bonding. These interactions are crucial in understanding the molecule's solubility and its behavior in different chemical environments. Simulations could quantify the strength and lifetime of these hydrogen bonds. nih.gov

In Silico Studies of Structure-Reactivity Relationships and Selectivity

In silico studies can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). For this compound, these studies could correlate its structural features with its reactivity. By computationally generating a library of related derivatives with varying substituents on the pyridine ring, one could analyze how these modifications affect the reactivity of the sulfonyl chloride group.

Key descriptors that would be calculated include:

| Descriptor | Description | Predicted Influence on Reactivity |

| Mulliken or Natural Population Analysis (NPA) Charges | The partial charge on the sulfur atom. | A more positive charge would indicate higher electrophilicity and reactivity towards nucleophiles. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Would visually confirm the electrophilic nature of the sulfur atom. |

| Dipole Moment | The overall polarity of the molecule. | Influences solubility and long-range intermolecular interactions. |

These descriptors, when correlated with experimentally determined or computationally predicted reaction rates, can provide a predictive model for the reactivity of novel derivatives.

Computational Design of Novel Derivatives and Reaction Conditions

The insights gained from the aforementioned computational studies can be leveraged to design novel derivatives of this compound with tailored properties. For instance, if a higher reactivity is desired, electron-withdrawing groups could be computationally introduced onto the pyridine ring to further increase the electrophilicity of the sulfur atom. Conversely, electron-donating groups could be used to decrease reactivity.

Computational methods can also aid in optimizing reaction conditions. By simulating the reaction in different solvents, it is possible to predict which solvent will best stabilize the transition state and thus accelerate the reaction. mdpi.com Quantum chemical calculations can also be used to screen for potential catalysts by modeling their interaction with the starting material and their effect on the reaction's activation energy. This in silico screening can significantly reduce the experimental effort required to develop new synthetic methodologies. For example, studies on related cyanopyridine compounds have been used to design molecules with specific electronic and optical properties for applications like dye-sensitized solar cells. researchgate.net

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 5-cyanopyridine-3-sulfonyl chloride is paramount to its broader application. Future research is anticipated to focus on the development of novel and sustainable synthetic pathways that are not only efficient but also environmentally benign.

Current synthetic strategies often commence from 3-aminopyridine (B143674), proceeding through diazotization and subsequent sulfonyl chlorination. An alternative approach involves the direct functionalization of the pyridine (B92270) ring. One documented method for a related compound, 5-cyanopyridine-3-sulfonamide (B1382534), involves the reaction of 5-cyanopyridine with chlorosulfonic acid, followed by treatment with ammonia (B1221849). This suggests that the direct chlorosulfonation of a pre-functionalized pyridine, such as 3-cyanopyridine (B1664610), could be a viable route to this compound itself.

Future investigations are likely to explore greener alternatives to traditional reagents. For instance, the use of N-chlorosuccinimide (NCS) in the presence of a chloride source or the application of oxidative chlorination of corresponding thiols or disulfides with reagents like hydrogen peroxide and a catalyst could offer milder and more sustainable options. organic-chemistry.org Furthermore, flow chemistry and microwave-assisted synthesis represent promising technologies to enhance reaction efficiency, reduce waste, and improve safety in the production of this key intermediate. The development of catalytic methods, potentially using transition metals to facilitate the introduction of the sulfonyl chloride group, is another fertile ground for research. A method for preparing cyanopyridines from chloropyridines using a ligand-free palladium catalyst with potassium ferrocyanide as the cyano source has been reported, indicating the potential for catalytic approaches in synthesizing precursors to the target molecule. google.com

Expanding Reactivity Profiles and Catalytic Transformations

The dual reactivity of this compound, stemming from its sulfonyl chloride and cyano functionalities, presents a rich landscape for exploring novel chemical transformations.

The highly electrophilic sulfonyl chloride group readily reacts with a wide array of nucleophiles, including amines, alcohols, and thiols, to furnish the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is central to its use as a building block. Future research will likely focus on expanding the scope of nucleophiles and developing catalytic methods for these transformations. For example, the use of transition metal catalysts could enable cross-coupling reactions where the sulfonyl chloride acts as a leaving group or a precursor to a sulfonyl radical.

The cyano group offers another handle for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The electron-withdrawing nature of both the cyano and sulfonyl chloride groups activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution. This intrinsic reactivity can be harnessed to introduce further functional groups onto the pyridine core, leading to highly substituted and complex molecular architectures. Future studies could explore the catalytic transformation of the cyano group, for instance, through metal-catalyzed hydration or addition reactions, to access a wider range of functional derivatives under mild conditions.

Rational Design of Derivatives for Targeted Applications

The this compound scaffold is a valuable starting point for the rational design of new molecules with specific functions, particularly in medicinal chemistry and materials science.

In the realm of drug discovery, the 3-cyanopyridine moiety is a recognized pharmacophore, known for its role in inhibiting various enzymes, including kinases. nih.govnih.govacs.org For instance, derivatives of 3-cyanopyridine have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase, both of which are significant targets in cancer therapy. nih.govnih.gov The sulfonyl chloride group of this compound provides a convenient attachment point for a diverse range of chemical fragments, allowing for the systematic exploration of structure-activity relationships (SAR). Future research will undoubtedly focus on the synthesis of libraries of sulfonamide derivatives and the evaluation of their biological activities against a panel of therapeutic targets. The combination of the cyanopyridine core with various amine-containing fragments can lead to the discovery of novel inhibitors with high potency and selectivity. researchgate.netopenaccesspub.orgnih.govnih.gov The pyrazoline scaffold, when combined with cyanopyridine, has also shown promise in developing anticancer agents. nih.gov

Beyond medicinal applications, the unique electronic properties of the cyanopyridine unit make it an attractive component for functional materials. The electron-deficient nature of the ring, enhanced by the cyano and sulfonyl groups, can be exploited in the design of organic semiconductors, fluorescent probes, and nonlinear optical materials. Future work could involve the synthesis of polymers and macrocycles incorporating the 5-cyanopyridine-3-sulfonamide unit to investigate their material properties. The potential for these derivatives to exhibit interesting photophysical properties, such as aggregation-induced emission, warrants further investigation.

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

To fully unlock the potential of this compound and its derivatives, a deep understanding of their structure, reactivity, and reaction mechanisms is essential. Advanced spectroscopic and computational techniques are poised to play a crucial role in this endeavor.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the characterization of newly synthesized derivatives. For the related 5-cyanopyridine-3-sulfonamide, key IR peaks have been identified for the sulfonamide (SO₂) and cyano (C≡N) groups, and characteristic NMR signals have been predicted. Future studies will involve detailed 1D and 2D NMR analyses to elucidate the precise three-dimensional structures of more complex derivatives in solution. X-ray crystallography will continue to be invaluable for determining the solid-state structures of these compounds, providing insights into intermolecular interactions such as hydrogen bonding which can influence their physical properties and biological activity.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for probing the electronic properties and reactivity of this compound. DFT calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed regioselectivity in chemical transformations. acs.org For example, computational studies can help to understand the relative reactivity of the sulfonyl chloride and cyano groups under different reaction conditions. Furthermore, quantitative structure-activity relationship (QSAR) studies, which correlate molecular descriptors with biological activity, can be used to guide the rational design of new derivatives with improved properties. frontiersin.org The combination of experimental and computational approaches will provide a comprehensive understanding of the fundamental chemistry of this compound, paving the way for its strategic application in various scientific disciplines.

Q & A

Q. What analytical approaches are critical for identifying trace impurities in this compound batches?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Detect impurities at ppm levels (e.g., residual chlorinated byproducts).

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from structurally similar contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.